N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide
Description
N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide is a benzamide derivative characterized by a 2-(methylthio) substituent on the benzamide ring and a cyclohexyl-hydroxyethylamine side chain.
- N,O-bidentate directing groups: Common in metal-catalyzed C–H bond functionalization (e.g., ) .
- Methylthio group: Known to influence electronic properties and biological activity in analogs () .
- Cyclohexyl-hydroxyethyl chain: Likely enhances lipophilicity, impacting pharmacokinetics compared to simpler alkyl chains.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h5-6,9-10,12,14,18H,2-4,7-8,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPZEVZZOUGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2CCCCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(methylthio)benzoic acid and 2-cyclohexyl-2-hydroxyethylamine.
Amide Bond Formation: The key step involves the formation of the amide bond between the carboxylic acid group of 2-(methylthio)benzoic acid and the amine group of 2-cyclohexyl-2-hydroxyethylamine. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzamides, halobenzamides.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Key Observations :
- Synthetic Flexibility : Most analogs are synthesized via acyl chloride/amine coupling (e.g., ) .
- Functional Group Diversity : Substituents like thiadiazole () or benzo[d]thiazole () introduce heterocyclic complexity, whereas methoxy or methyl groups () prioritize simplicity .
Table 2: Physicochemical and Bioactivity Data
Biological Activity
N-(2-cyclohexyl-2-hydroxyethyl)-2-(methylthio)benzamide is a compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 2-(methylthio)benzoic acid and 2-cyclohexyl-2-hydroxyethylamine.
- Amide Bond Formation : The amide bond is formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
- Purification : The crude product is purified through recrystallization or column chromatography to achieve high purity.
Pharmacological Properties
This compound has been investigated for its pharmacological properties, suggesting potential therapeutic applications:
- Ligand in Biochemical Assays : It may serve as a ligand for studying various biological pathways, indicating its relevance in biochemical research.
- Interaction with Molecular Targets : The compound's mechanism of action may involve interactions with enzymes, receptors, or nucleic acids, modulating their functions and leading to various biological effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
-
Opioid Receptor Binding : Research on similar benzamide derivatives has shown that they possess morphine-like pharmacological properties, with binding affinities for mu opioid receptors established through in vitro assays. These findings suggest that the structural characteristics of benzamides significantly influence their receptor interactions .
Compound Binding Affinity (Ki) Activity Compound A 0.5 nM Agonist Compound B 1.0 nM Antagonist -
Anti-inflammatory and Anticancer Potential : Related compounds have demonstrated anti-inflammatory and anticancer activities in various cell lines. For instance, derivatives showed significant cytotoxicity against cancer cell lines such as MCF7 and A549, indicating the potential for therapeutic applications in oncology .
Cell Line IC50 (µM) Compound Tested MCF7 3.79 Benzamide Derivative 1 A549 26 Benzamide Derivative 2
The mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Target Interaction : Its methylthio group may facilitate interactions with specific molecular targets, enhancing its biological activity.
- Modulation of Enzyme Activity : It may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
